molecular formula C20H14N2O5 B5214369 2-(2-furylmethyl)-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide

2-(2-furylmethyl)-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide

Cat. No. B5214369
M. Wt: 362.3 g/mol
InChI Key: FMTWBMZVQTWGCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-furylmethyl)-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as FIPI, which stands for Furamidine-Induced Phospholipidosis Inhibitor.

Mechanism of Action

FIPI exerts its effects by inhibiting the activity of phospholipase D, which leads to alterations in cellular signaling and membrane trafficking. This inhibition has been shown to have various effects on cellular processes such as cell proliferation, migration, and survival.
Biochemical and Physiological Effects:
FIPI has been shown to have various biochemical and physiological effects in different cell types. It has been shown to inhibit cancer cell proliferation and induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. FIPI has also been shown to have antiviral effects by inhibiting the replication of certain viruses.

Advantages and Limitations for Lab Experiments

FIPI has several advantages for lab experiments, including its high potency and selectivity for phospholipase D. Additionally, it has been shown to be relatively non-toxic to cells at concentrations used in experiments. However, one limitation of FIPI is that it can induce phospholipidosis, a condition in which excess lipids accumulate in cells. This can lead to potential toxicity and should be carefully monitored in experiments.

Future Directions

There are several future directions for research on FIPI. One area of interest is its potential therapeutic applications in cancer, inflammation, and infectious diseases. Additionally, further studies are needed to understand the mechanisms underlying the effects of FIPI on cellular processes. Finally, the development of more selective and potent inhibitors of phospholipase D could lead to further advancements in the field.

Synthesis Methods

The synthesis of FIPI involves the reaction between 2-furyl methyl amine and 3-hydroxyphthalic anhydride in the presence of a catalyst. The resulting product is then treated with ammonia to form the final compound.

Scientific Research Applications

FIPI has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. It has been shown to inhibit the activity of phospholipase D, an enzyme that is involved in various cellular processes such as membrane trafficking and signaling. This inhibition of phospholipase D activity has been linked to the potential therapeutic effects of FIPI.

properties

IUPAC Name

2-(furan-2-ylmethyl)-N-(3-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O5/c23-14-4-1-3-13(10-14)21-18(24)12-6-7-16-17(9-12)20(26)22(19(16)25)11-15-5-2-8-27-15/h1-10,23H,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTWBMZVQTWGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(furan-2-ylmethyl)-N-(3-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

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